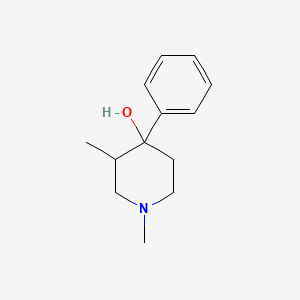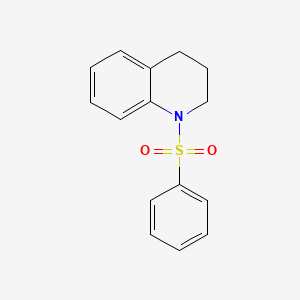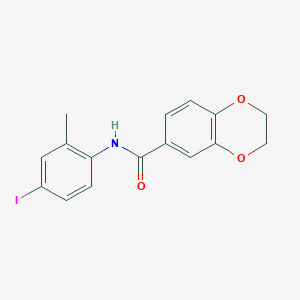![molecular formula C23H22O4 B5112738 {4-[3-(3-methoxyphenoxy)propoxy]phenyl}(phenyl)methanone](/img/structure/B5112738.png)
{4-[3-(3-methoxyphenoxy)propoxy]phenyl}(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[3-(3-methoxyphenoxy)propoxy]phenyl}(phenyl)methanone, commonly known as MPP, is a synthetic compound that has been widely used in scientific research. MPP is a member of the aryl ketone family and has been found to have various biological and physiological effects.
作用機序
MPP inhibits the mitochondrial complex I enzyme by binding to the NADH binding site. This results in a decrease in the production of ATP and an increase in the production of reactive oxygen species (ROS). The increase in ROS production can lead to oxidative stress, which can cause damage to cellular components, including DNA, proteins, and lipids.
Biochemical and Physiological Effects:
MPP has been found to have various biochemical and physiological effects. MPP has been shown to induce apoptosis, a process of programmed cell death, in various cell types. MPP has also been found to cause mitochondrial dysfunction and oxidative stress, which can lead to cell death. MPP has been used to study the effects of oxidative stress on aging and the role of mitochondria in neurodegenerative diseases.
実験室実験の利点と制限
MPP has several advantages for lab experiments. MPP is a potent inhibitor of complex I, which makes it an excellent tool for studying the role of complex I in various biological and physiological processes. MPP is also a stable compound that can be easily synthesized and purified. However, there are also limitations to using MPP in lab experiments. MPP can be toxic to cells at high concentrations, which can lead to cell death. MPP can also cause mitochondrial dysfunction, which can affect the results of experiments.
将来の方向性
There are several future directions for research on MPP. One direction is to study the role of MPP in neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another direction is to study the effects of MPP on aging and the role of mitochondria in the aging process. Finally, there is a need to develop new compounds that are more specific inhibitors of complex I and have fewer side effects than MPP.
Conclusion:
In conclusion, {4-[3-(3-methoxyphenoxy)propoxy]phenyl}(phenyl)methanone, or MPP, is a synthetic compound that has been widely used in scientific research. MPP is a potent inhibitor of the mitochondrial complex I enzyme and has been used to study various biological and physiological processes. MPP has several advantages for lab experiments, but there are also limitations to using MPP. Future research directions include studying the role of MPP in neurodegenerative diseases, aging, and developing new compounds that are more specific inhibitors of complex I.
合成法
MPP can be synthesized using a multistep process that involves the reaction of 3-methoxyphenol with 3-chloropropylphenyl ether, followed by the reaction of the resulting product with benzoyl chloride. The final product is then purified using column chromatography. The purity of the final product is essential for scientific research applications.
科学的研究の応用
MPP has been widely used in scientific research as a tool to study various biological and physiological processes. MPP has been found to be a potent inhibitor of the mitochondrial complex I enzyme, which is involved in the production of ATP. MPP has been used to study the role of complex I in various diseases, including Parkinson's disease and Alzheimer's disease. MPP has also been used to study the effects of oxidative stress on cellular function and the role of mitochondria in aging.
特性
IUPAC Name |
[4-[3-(3-methoxyphenoxy)propoxy]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4/c1-25-21-9-5-10-22(17-21)27-16-6-15-26-20-13-11-19(12-14-20)23(24)18-7-3-2-4-8-18/h2-5,7-14,17H,6,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIDPVJWIHBBFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[3-(3-Methoxyphenoxy)propoxy]phenyl]-phenylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5112680.png)
![6-amino-4-(3-hydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5112685.png)
![3-(3,5-dimethylbenzyl)-4-[(4-iodophenyl)amino]-2-methyl-4-oxobutanoic acid](/img/structure/B5112686.png)
![[1-(3-methylcyclopentyl)-3-piperidinyl]methanol](/img/structure/B5112699.png)
![N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5112702.png)
![4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene](/img/structure/B5112708.png)


![4-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-1-cyclohexyl-2-piperazinone](/img/structure/B5112725.png)

![1-[(3,7-dimethyl-1H-indol-2-yl)methyl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5112748.png)